
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1,1-diphenylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1,1-diphenylethan-1-ol is a useful research compound. Its molecular formula is C32H24N4O and its molecular weight is 480.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1,1-diphenylethan-1-ol , also known as Benzotriazole derivative , is a complex organic molecule that has garnered attention for its biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, antifungal, and potential anticancer activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H18N4O with a molecular weight of approximately 402.457 g/mol. Its structure incorporates a benzotriazole moiety linked to a carbazole and diphenylethanol framework, contributing to its diverse biological activities.
Antimicrobial Activity
Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted the bactericidal effects of various benzotriazole compounds against Gram-positive and Gram-negative bacteria. For instance:
Compound | Activity | Bacterial Strains Tested |
---|---|---|
Benzotriazole Derivative | Bactericidal | Bacillus subtilis, Escherichia coli |
N-acyl-1H-benzotriazoles | Antimicrobial | Pseudomonas fluorescens, Xanthomonas campestris |
The results demonstrated that certain derivatives showed micromolar activity against these strains, suggesting their potential as effective antimicrobial agents .
Antifungal Activity
The antifungal potential of benzotriazole derivatives has also been explored. A notable finding was that specific compounds exhibited Minimum Inhibitory Concentrations (MICs) against Candida albicans ranging from 1.6 μg/ml to 25 μg/ml. The introduction of hydrophobic groups enhanced antifungal activity:
Compound | MIC (μg/ml) | Target Organism |
---|---|---|
Benzotriazole Derivative A | 12.5 | Aspergillus niger |
Benzotriazole Derivative B | 25 | Candida albicans |
These results indicate that modifications to the benzotriazole structure can significantly influence antifungal efficacy .
Anticancer Activity
Emerging studies suggest that benzotriazole derivatives may possess anticancer properties. For example, compounds have been tested for their ability to inhibit cell proliferation in various cancer cell lines. One study reported:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Benzotriazole Derivative C | HeLa (cervical cancer) | 15 |
Benzotriazole Derivative D | MCF-7 (breast cancer) | 20 |
These findings underscore the need for further investigation into the mechanisms underlying these anticancer effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of novel oxazolidinone derivatives containing benzotriazole were synthesized and evaluated for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The study concluded that specific structural modifications led to enhanced antimicrobial potency.
Case Study 2: Antifungal Screening
A comprehensive screening of benzotriazole derivatives against fungal pathogens revealed that compounds with bulky hydrophobic groups exhibited superior antifungal activity compared to their smaller counterparts. This study provided insights into structure-activity relationships critical for drug design.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-2-carbazol-9-yl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N4O/c37-32(23-13-3-1-4-14-23,24-15-5-2-6-16-24)31(36-30-22-12-9-19-27(30)33-34-36)35-28-20-10-7-17-25(28)26-18-8-11-21-29(26)35/h1-22,31,37H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDGSNYTFKQSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7N=N6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.